

Navigating the Toxicological Landscape of 5-Hydroxymethylindane: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxymethylindane

Cat. No.: B1616956

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Abstract

5-Hydroxymethylindane, a substituted indane derivative, presents a unique toxicological profile that warrants a comprehensive and multi-faceted evaluation strategy. Due to a notable absence of direct experimental data for this specific molecule, this technical guide provides a robust framework for assessing its safety. By leveraging a combination of in silico predictive modeling, read-across approaches from structurally similar compounds, and a tiered in vitro testing battery, a scientifically sound preliminary toxicological and safety profile can be constructed. This document outlines the theoretical basis for these approaches, provides detailed experimental protocols grounded in OECD guidelines, and offers insights into the interpretation of potential findings. The core objective is to empower researchers and drug development professionals with the necessary tools and knowledge to navigate the safety assessment of **5-Hydroxymethylindane** and similar data-poor compounds with confidence and scientific integrity.

Introduction: The Challenge of Data-Poor Compounds

The rapid pace of chemical synthesis and drug discovery often outstrips the capacity for comprehensive toxicological evaluation. **5-Hydroxymethylindane** exemplifies this challenge,

representing a molecule with potential utility but a sparse publicly available safety dataset. In such instances, a rigid, checklist-based approach to toxicology is insufficient. Instead, a dynamic and intellectually rigorous strategy is required, one that synthesizes existing knowledge with predictive technologies to build a cogent safety narrative.

This guide eschews a conventional template in favor of a structure that mirrors the logical progression of a toxicological assessment for a novel chemical entity. We will begin by establishing the foundational physicochemical properties and predicting metabolic pathways. This will be followed by a detailed exploration of in silico toxicity prediction, a crucial first step in identifying potential hazards. Subsequently, we will delve into a read-across analysis, drawing insights from structurally related indane derivatives. Finally, we will outline a comprehensive in vitro testing strategy designed to provide empirical data on key toxicological endpoints.

Physicochemical Characterization and Predicted Metabolic Fate

A thorough understanding of a compound's physicochemical properties is the bedrock of any toxicological assessment, as it governs absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of **5-Hydroxymethylindane**

Property	Predicted Value	Method	Significance in Toxicology
Molecular Formula	C ₁₀ H ₁₂ O	---	Basic identification.
Molecular Weight	148.20 g/mol	---	Influences diffusion and transport.
LogP (Octanol-Water Partition Coefficient)	~1.5 - 2.0	QSAR Prediction	Indicates lipophilicity and potential for membrane permeability and bioaccumulation.
Water Solubility	Moderately Soluble	QSAR Prediction	Affects bioavailability and routes of exposure.
pKa	~10 (phenolic hydroxyl)	QSAR Prediction	Determines ionization state at physiological pH, impacting absorption and receptor interaction.

Predicted Metabolic Pathways

The metabolism of **5-Hydroxymethylindane** is anticipated to follow pathways established for indane and other aromatic hydrocarbons. The primary sites of metabolic activity are the aromatic ring and the aliphatic cyclopentane ring. The presence of the hydroxymethyl group introduces additional metabolic possibilities.

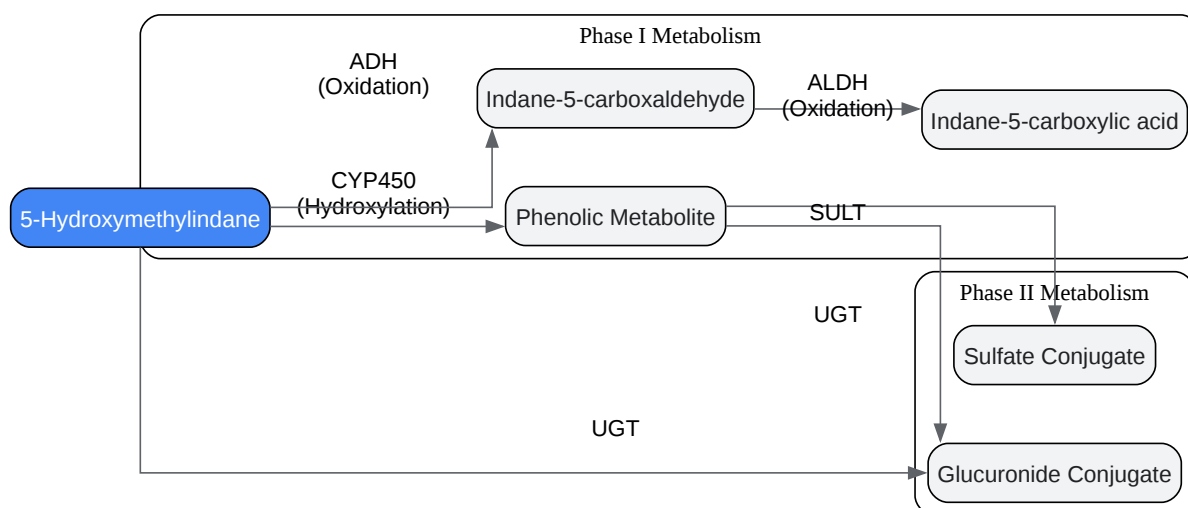
Phase I Metabolism:

- **Hydroxylation:** The aromatic ring is susceptible to hydroxylation, primarily by Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2E1), to form phenolic metabolites. The cyclopentane ring can also undergo hydroxylation.
- **Oxidation of the Hydroxymethyl Group:** The primary alcohol of the hydroxymethyl group is a prime target for oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases

(ALDHs) to form the corresponding aldehyde and carboxylic acid metabolites.

Phase II Metabolism:

- **Glucuronidation and Sulfation:** The hydroxyl groups (both the original and any newly formed phenolic groups) are expected to undergo conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate (via sulfotransferases, SULTs) to form more water-soluble and readily excretable metabolites.



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Caption: Predicted metabolic pathway of **5-Hydroxymethylindane**.

In Silico Toxicological Assessment: A Predictive First Step

Given the absence of empirical data, in silico toxicology provides a critical, resource-efficient first-tier assessment to identify potential hazards and guide subsequent testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational tools that correlate the chemical structure of a molecule with its biological activity or toxicity.^{[1][2]} By inputting the structure of **5-Hydroxymethylindane** into validated QSAR models, we can predict its potential for various toxicological endpoints.

Protocol for QSAR Analysis:

- **Model Selection:** Utilize commercially available and/or open-source QSAR software that complies with the OECD principles for the validation of QSAR models. Examples include Derek Nexus®, TOPKAT®, and the OECD QSAR Toolbox.
- **Input Data:** Input the chemical structure of **5-Hydroxymethylindane**, typically as a SMILES string or SD file.
- **Endpoint Prediction:** Run predictions for a battery of toxicological endpoints, including:
 - Genotoxicity (Ames mutagenicity, clastogenicity)
 - Carcinogenicity (rodent models)
 - Reproductive and Developmental Toxicity
 - Skin and Eye Irritation/Corrosion
 - Skin Sensitization
 - Acute Oral Toxicity (LD50)
- **Applicability Domain Assessment:** Critically evaluate whether **5-Hydroxymethylindane** falls within the applicability domain of the QSAR models used. This ensures the reliability of the predictions.
- **Data Interpretation:** Analyze the predictions, paying close attention to any structural alerts or fragments that are associated with toxicity.

Read-Across Analysis: Learning from Analogs

Read-across is a data-gap filling technique that uses toxicological data from structurally similar compounds (analogs) to predict the toxicity of a target compound.^{[3][4][5]} The scientific justification for read-across rests on the hypothesis that structurally similar chemicals will have similar toxicological properties.

Selection of Analog Compounds:

For **5-Hydroxymethylindane**, suitable analogs include:

- Indane: The parent compound, providing baseline toxicity data for the core structure.
- 1-Indanol and 2-Indanol: Positional isomers that inform on the influence of a hydroxyl group on the aliphatic ring.^{[6][7][8][9][10][11][12][13]}
- 5-Indanol: A close structural analog with the hydroxyl group on the aromatic ring, providing the most relevant comparison.^{[14][15][16][17]}
- Toluene and Benzyl Alcohol: To understand the metabolism and toxicity of the hydroxymethyl group on an aromatic ring.

Table 2: Summary of Read-Across Data from Structural Analogs

Analog	CAS Number	Available Toxicological Data	Relevance to 5-Hydroxymethylindane
1-Indanol	6351-10-6	Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[7][8][9][10][13] No data on carcinogenicity or mutagenicity.[6]	High. Positional isomer, informs on general toxicity of hydroxylated indanes.
5-Indanol	1470-94-6	Toxic in contact with skin; Causes skin and serious eye irritation.[14][15][16][17]	Very High. Closest structural analog with hydroxyl group on the aromatic ring.

Justification for Read-Across:

The read-across hypothesis for **5-Hydroxymethylindane** is based on the assumption that its toxicological profile will be broadly similar to that of 5-indanol, with potential modifications in metabolism and potency due to the presence of the methyl group. The primary toxicological concerns based on the analog data are skin and eye irritation.[7][8][9][10][13][14][15][16][17]

A Tiered In Vitro Testing Strategy: Generating Empirical Data

While in silico methods are invaluable for initial hazard identification, they must be complemented by empirical data. A tiered in vitro testing strategy provides a robust and ethical approach to generating this data, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: Cytotoxicity Assessment

The initial step in any in vitro testing is to determine the concentration range at which the compound exhibits cytotoxic effects. This is crucial for dose selection in subsequent, more

specific assays.

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake):[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Cell Line Selection: Utilize a relevant human cell line, such as HepG2 (liver), HaCaT (skin), or A549 (lung), depending on the anticipated routes of exposure.
- Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
- Compound Exposure: Treat the cells with a serial dilution of **5-Hydroxymethylindane** for a defined period (e.g., 24, 48, and 72 hours).
- Viability Assessment:
 - MTT Assay: Add MTT solution and incubate. The amount of formazan product, measured spectrophotometrically, is proportional to the number of viable cells.[\[21\]](#)[\[22\]](#)
 - Neutral Red Uptake Assay: Add Neutral Red dye, which is incorporated into the lysosomes of viable cells. The amount of dye extracted from the cells is quantified spectrophotometrically.
- Data Analysis: Calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Tier 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a key initiating event in carcinogenesis. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

A. Ames Test (Bacterial Reverse Mutation Assay):[\[2\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

This test uses histidine-dependent strains of *Salmonella typhimurium* to detect point mutations.

Protocol:

- Strain Selection: Use a panel of at least four *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and one *E. coli* strain (e.g., WP2 uvrA).
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- Exposure: Expose the bacterial strains to a range of concentrations of **5-Hydroxymethylindane** in the presence of a trace amount of histidine.
- Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
- Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[\[30\]](#)

B. In Vitro Micronucleus Assay:[\[1\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.

Protocol:

- Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.
- Exposure: Treat the cells with at least three concentrations of **5-Hydroxymethylindane**, both with and without S9 metabolic activation.
- Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[\[1\]](#)[\[31\]](#)[\[32\]](#)
- Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells

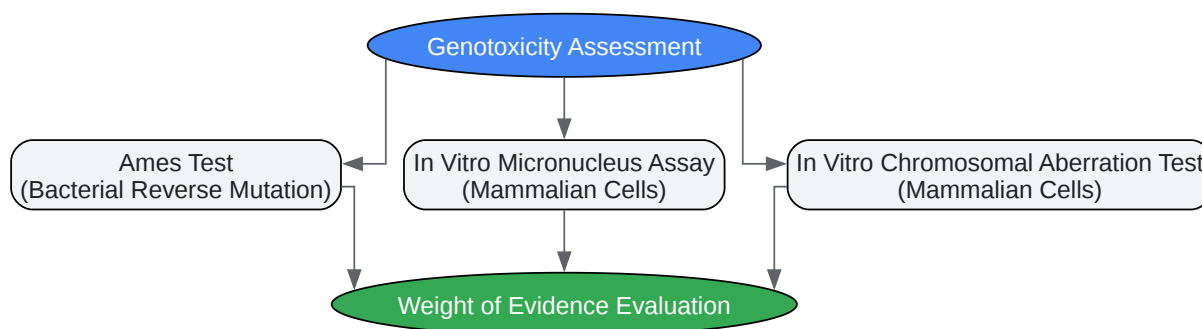
indicates a positive result.[33]

C. In Vitro Chromosomal Aberration Test:[35][36][37][38][39]

This test provides a direct measure of structural damage to chromosomes in metaphase cells.

Protocol:

- Cell Culture: Use cultured mammalian cells, such as human lymphocytes or CHO cells.
- Treatment: Expose the cells to various concentrations of **5-Hydroxymethylindane**, with and without S9 mix.
- Metaphase Arrest: Treat the cells with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.
- Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
- Analysis: Stain the slides and analyze at least 200 metaphase spreads per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.[39]



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Caption: Workflow for in vitro genotoxicity assessment.

Further Mechanistic and Organ-Specific Toxicity Studies (Conditional)

Should the initial tiers of testing raise specific concerns, further in vitro studies can be employed to investigate mechanisms of toxicity or effects on specific organs. Examples include:

- **Hepatotoxicity Assays:** Using primary human hepatocytes or 3D liver models to assess liver-specific toxicity.
- **Cardiotoxicity Assays:** Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac function.
- **Endocrine Disruption Assays:** Utilizing receptor binding or reporter gene assays to screen for potential endocrine activity.^[40]

Data Integration and Interpretation: Building the Safety Profile

The final and most critical step is the integration of all available data – physicochemical properties, predicted metabolism, in silico predictions, read-across analysis, and in vitro results – into a coherent weight-of-evidence assessment.

- **Concordance of Evidence:** Evaluate the consistency of findings across different methodologies. For example, do structural alerts from QSAR models for genotoxicity align with the results of the in vitro genotoxicity battery?
- **Metabolic Considerations:** Relate the in vitro findings to the predicted metabolic pathways. Are the observed toxicities likely due to the parent compound or a specific metabolite?
- **Dose-Response Relationships:** Characterize the dose-response curves from the in vitro assays to establish points of departure for risk assessment.
- **Uncertainty Analysis:** Clearly articulate the uncertainties associated with the assessment, particularly those inherent in the read-across and in silico predictions.

Conclusion: A Pathway to Informed Decision-Making

The toxicological assessment of data-poor compounds like **5-Hydroxymethylindane** requires a departure from traditional, data-rich paradigms. By embracing a scientifically rigorous approach that integrates predictive modeling with a strategic in vitro testing plan, it is possible to construct a robust preliminary safety profile. This guide provides a comprehensive framework for this process, emphasizing the importance of expert judgment, a weight-of-evidence approach, and a commitment to the principles of modern toxicology. The methodologies outlined herein will enable researchers and drug development professionals to make informed decisions regarding the continued development of **5-Hydroxymethylindane** and other novel chemical entities, ensuring both scientific advancement and human safety.

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